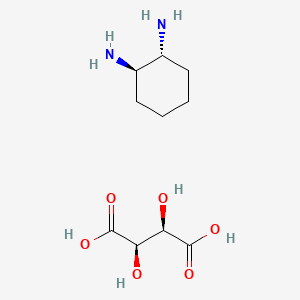

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

Descripción general

Descripción

“(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate” is a chemical compound with the molecular formula C10H20N2O6 . It is a useful chemical for the synthesis of chiral ligands . This compound was originally part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

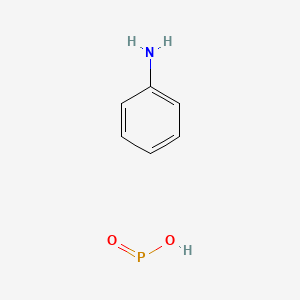

The molecular structure of “(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate” is represented by the SMILES stringNC1CCCCC1N.OC(C(O)C(O)=O)C(O)=O . The InChI key is GDOTUTAQOJUZOF-UHFFFAOYNA-N . Physical And Chemical Properties Analysis

“(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate” has a molecular weight of 264.28 . Its optical activity is [α]20/D +12.5°, c = 4 in H2O . The compound decomposes at 273 °C .Aplicaciones Científicas De Investigación

Asymmetric Catalysis

A significant application of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is in asymmetric catalysis. For instance, it has been used as a cheap and commercially available organocatalyst in direct aldol reactions in water, providing aldol products from cyclohexanone and substituted aromatic aldehydes with high yield and good stereoselectivity (A. Bhowmick, 2019). This catalyst is preferred for its enantioselectivity and cost-effectiveness compared to more expensive alternatives.

Solubility and Thermodynamic Studies

Research has also focused on the solubility and thermodynamic properties of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate in various solvents. The solubility in methanol, ethanol, and 2-propanol mixed with water has been measured, showing that it increases with temperature. These studies are crucial for understanding the dissolution process and for applications in solvent selection for reactions involving this compound (Huanxin Li et al., 2019).

Safety And Hazards

“(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOTUTAQOJUZOF-ZXZVGZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate | |

CAS RN |

39961-95-0 | |

| Record name | (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39961-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-cyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxybutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

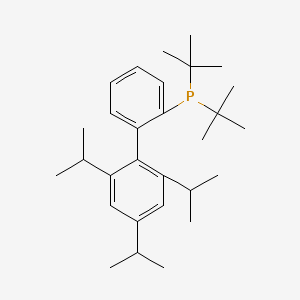

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

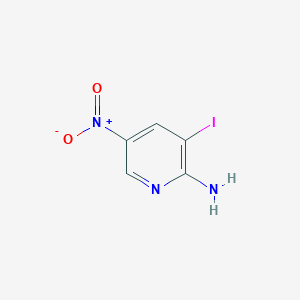

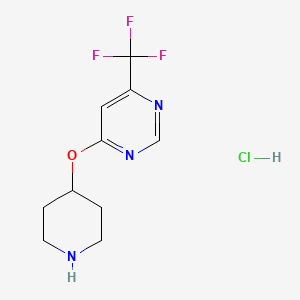

Feasible Synthetic Routes

Q & A

Q1: What makes the gelation behavior of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate unique compared to typical gelators?

A: Unlike many gelators that solidify upon cooling, (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate forms gels upon warming its solution. This unusual behavior arises from its multicomponent nature, requiring a specific ratio of the tartrate salt, methanol, and hydrochloric acid for gelation. [, ] The hydrochloric acid plays a crucial role in solubilizing the tartrate salt through ionic interactions, leading to the formation of transient assemblies that act as building blocks for the gel network. [] This gelation process is also transient and irreversible, eventually leading to the crystallization of (1R,2R)-1,2-diaminocyclohexane dihydrochloride and gel breakdown. [, ]

Q2: How does the solvent choice affect the gelation of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate?

A: Research indicates that replacing methanol with dimethyl sulfoxide (DMSO) in the (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate system significantly enhances its gelation properties. [] While both methanol and DMSO, in the presence of hydrochloric acid, enable the solubilization of the tartrate salt, DMSO delays the destabilization of the solvated supramolecular aggregates, resulting in longer-lived gels. This finding highlights the critical role of solvent interactions in modulating the self-assembly and stability of the gel network. []

Q3: What intermolecular interactions are responsible for the formation of gels in the (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate system?

A: The gelation process relies on a combination of hydrogen bonding and electrostatic interactions. Hydrogen bonding occurs between the ammonium nitrogen donors of the diaminocyclohexane moiety and the hydroxyl oxygen acceptors of the tartrate. [] Additionally, electrostatic interactions between the charged species in solution, influenced by the presence of hydrochloric acid, contribute to the self-assembly of the gel network. [, ]

Q4: What are the potential applications of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate based on its gelation properties?

A4: Although currently at an early stage of investigation, the unique gelation characteristics of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate systems present opportunities for various applications:

- Controlled Release: The transient nature of the gels could be exploited for the controlled release of encapsulated molecules, particularly in scenarios where a timed degradation of the gel matrix is desired. []

- Selective Gelation: The system's ability to selectively gel certain solvents in multiphasic mixtures suggests potential applications in separation and purification processes. []

- Hybrid Materials: Combining (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate with other gelators can lead to the development of supramolecular hybrid gels with tailored properties, broadening its applicability in various fields. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)